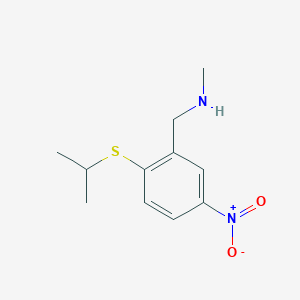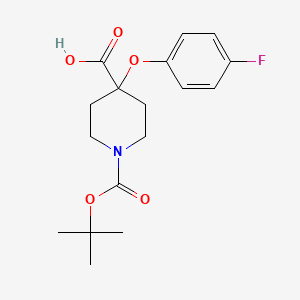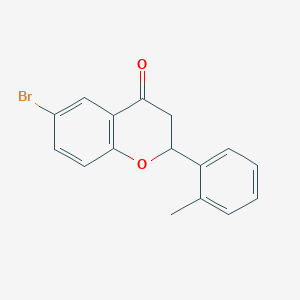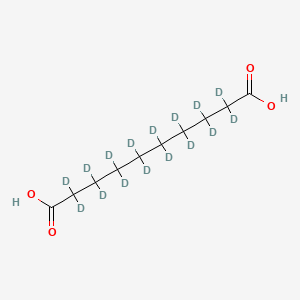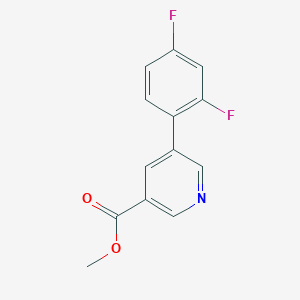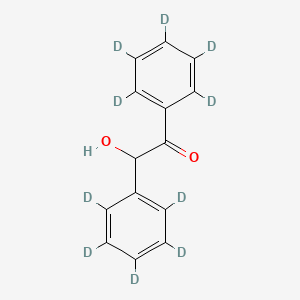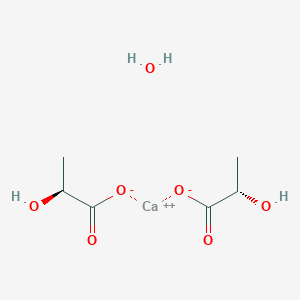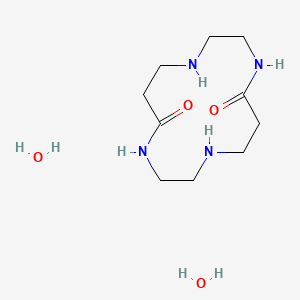
1,4,8,11-Tétraazacyclotétradécane-5,12-dione dihydraté
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate, also known as 5,12-Dioxocyclam, is a chemical compound with the empirical formula C10H20N4O2 · 2H2O . It is a powder form substance and is used in the synthesis of molecules with electroactive cavities .
Synthesis Analysis
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate involves spectroscopic characterization (NMR, IR, MS) and determination of protonation constants . The crystal structures of the free-base macrocycle and two diprotonated forms, with bromide and perchlorate as counter ions, have been determined by X-ray diffraction studies .Molecular Structure Analysis
The molecular weight of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is 264.32 . The SMILES string representation of the molecule is O.O.O=C1CCNCCNC(=O)CCNCCN1 .Chemical Reactions Analysis
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is an azamacrocycle that forms more stable metal complexes as compared to open chain ligands .Physical And Chemical Properties Analysis
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is a powder form substance . It has a molecular weight of 264.32 . The SMILES string representation of the molecule is O.O.O=C1CCNCCNC(=O)CCNCCN1 .Applications De Recherche Scientifique
C10H20N4O2⋅2H2O C_{10}H_{20}N_{4}O_{2} \cdot 2H_{2}O C10H20N4O2⋅2H2O
, a plusieurs applications uniques dans différents domaines de la recherche scientifique .Synthèse de molécules électroactives
Ce composé est utilisé dans la synthèse de molécules qui possèdent des cavités électroactives. Ces cavités sont cruciales pour le développement de matériaux avancés avec des propriétés électroniques spécifiques, qui peuvent être appliquées dans des domaines tels que l'électronique organique et la technologie des capteurs .
Analogue d'éther couronne azoté
Agissant comme un analogue d'éther couronne azoté, 1,4,8,11-Tétraazacyclotétradécane-5,12-dione dihydraté peut imiter le comportement des éthers couronnes, connus pour leur capacité à former des complexes avec certains ions métalliques. Cette propriété est particulièrement utile dans le domaine de la chimie de coordination et pour l'extraction et la stabilisation des ions métalliques .
Antioxydant dans le caoutchouc
Le composé sert d'antioxydant dans la fabrication du caoutchouc, aidant à prévenir la dégradation du caoutchouc par la chaleur, la lumière et d'autres facteurs environnementaux. Cela prolonge la durée de vie et améliore la durabilité des produits en caoutchouc .
Dérivés de plerixafor
Il est utilisé dans la préparation de dérivés de plerixafor. Le plerixafor est un mobilisateur des cellules souches hématopoïétiques, et ses dérivés peuvent avoir des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et le VIH .
Safety and Hazards
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known to act as a nitrogen crown ether analogue , suggesting that it may interact with various metal ions.
Mode of Action
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate interacts with its targets by acting as a macrocyclic ligand . It has been shown to suppress oxidation catalyzed by some metal ions , indicating that it may form complexes with these ions and inhibit their oxidative activity.
Biochemical Pathways
Given its antioxidant properties , it can be inferred that it may be involved in pathways related to oxidative stress and redox homeostasis.
Analyse Biochimique
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This property is particularly useful in the synthesis of molecules with electroactive cavities. The compound interacts with enzymes such as metalloproteases, where it can act as an inhibitor by binding to the metal ion in the enzyme’s active site. Additionally, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function .
Cellular Effects
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of metal-dependent enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of metalloproteases, leading to altered cell migration and invasion, which are critical processes in cancer metastasis .
Molecular Mechanism
The molecular mechanism of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metalloprotease activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloprotease activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to form stable complexes with essential metal ions, disrupting normal cellular functions .
Metabolic Pathways
1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is involved in metabolic pathways that require metal ions. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, affecting their activity. These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to form stable complexes with metal ions is a key factor in its involvement in these pathways .
Transport and Distribution
Within cells and tissues, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate is influenced by its ability to form complexes with metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .
Propriétés
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.2H2O/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9;;/h11-12H,1-8H2,(H,13,15)(H,14,16);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXBEVMAQPDJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746395 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329913-14-6 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



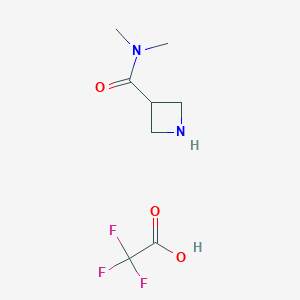
![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)
